Fmoc-Tyr(3,5-I2)-OH

Peptide Synthesis Analytical Chemistry Mass Spectrometry

Securing high-purity Fmoc-Tyr(3,5-I2)-OH for SPPS-based thyroid hormone peptide synthesis is often hampered by inconsistent quality and limited availability of the diiodinated building block. This compound addresses that need as the definitive reagent for introducing 3,5-diiodotyrosine (DIT) residues. • Essential for constructing thyroxine (T4) analogs and thyroid hormone receptor probes • ≥98% purity by HPLC ensures reliable coupling efficiency and minimal side reactions • In stock for immediate dispatch; competitive bulk pricing available

Molecular Formula C24H19I2NO5
Molecular Weight 655.2 g/mol
CAS No. 103213-31-6
Cat. No. B557921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(3,5-I2)-OH
CAS103213-31-6
Synonyms103213-31-6; Fmoc-Tyr(3,5-I2)-OH; Fmoc-3,5-diiodo-L-tyrosine; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoicacid; AmbotzFAA1751; 47457_ALDRICH; SCHEMBL120691; 47457_FLUKA; CTK7G2369; MolPort-003-934-115; CF-855; AKOS015837324; AKOS015903769; ZINC150338970; RTR-000729; AK162644; TR-000729; FT-0679846; J-300289; I14-17782; N-(9H-Fluorene-9-ylmethoxycarbonyl)-3,5-diiodo-L-tyrosine; L-Tyrosine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-; N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-3,5-Diiodo-Tyrosine; (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxy-3,5-diiodophenyl)propanoicacid
Molecular FormulaC24H19I2NO5
Molecular Weight655.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O
InChIInChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)
InChIKeyIKNWCIROCRMKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(3,5-I2)-OH Overview


Fmoc-Tyr(3,5-I2)-OH (CAS 103213-31-6), also known as Fmoc-3,5-diiodo-L-tyrosine, is an Fmoc-protected amino acid derivative used exclusively as a building block in solid-phase peptide synthesis (SPPS) [1]. Its molecular formula is C24H19I2NO5 with a molecular weight of 655.22 g/mol [2]. The compound features iodine atoms at the 3 and 5 positions of the phenolic ring, making it the key reagent for introducing the 3,5-diiodotyrosine (DIT) residue into synthetic peptides . This modification is essential for constructing peptide analogs of thyroid hormones, as DIT residues are the biosynthetic precursors to thyroxine (T4) . Commercially available at ≥98.0% purity by HPLC [2], the compound is stored at 2-8°C to maintain integrity .

Fmoc-SPPS compatible building block for site-specific DIT incorporation
Suitable for thyroid hormone peptide analog synthesis and deiodinase probe development
High-purity grade supports reliable coupling efficiency; cold-chain storage recommended

Fmoc-Tyr(3,5-I2)-OH vs. Unmodified Tyrosine


The substitution of Fmoc-Tyr(3,5-I2)-OH with non-iodinated Fmoc-Tyr-OH fundamentally alters the physicochemical and biological properties of the resulting peptide [1]. The addition of two bulky, hydrophobic iodine atoms increases the molecular weight by 253.8 g/mol compared to Fmoc-Tyr-OH (MW 401.4 g/mol), and significantly impacts the peptide's conformation and target binding [2]. Crucially, the iodine atoms are the defining pharmacophore for recognition by thyroid hormone receptors (TRs) and deiodinase enzymes [3]. Substituting with a mono-iodinated analog (e.g., Fmoc-Tyr(3-I)-OH) or a non-iodinated tyrosine will produce a peptide with dramatically reduced, if any, thyromimetic activity, invalidating studies on hormone signaling, metabolism, and analog development . Furthermore, alternative halogenated analogs (e.g., brominated) possess different atomic radii and reactivity, which can alter synthetic yields and final peptide function .

Non-iodinated tyrosine (Fmoc-Tyr-OH)

Lacks iodine pharmacophore; may eliminate thyroid hormone receptor recognition, compromising signaling study endpoints.

Mono-iodinated analog (Fmoc-Tyr(3-I)-OH)

Reduced iodine content may lead to insufficient hydrophobic bulk and lower target affinity; peptide behavior likely diverges.

Brominated analog (Fmoc-Tyr(3,5-Br2)-OH)

Smaller atomic radius and different polarizability may alter halogen-bonding geometry and synthetic coupling efficiency; separate validation required.

Fmoc-Tyr(3,5-I2)-OH vs. Analogs


Molecular Mass Comparison

The incorporation of Fmoc-Tyr(3,5-I2)-OH into a peptide chain results in a defined and quantifiable mass shift compared to the non-iodinated analog Fmoc-Tyr-OH. This difference is critical for verification by mass spectrometry. The target compound, with its two iodine atoms, has a molecular formula of C24H19I2NO5 and a molecular weight of 655.22 g/mol [1]. In contrast, the unmodified building block, Fmoc-Tyr-OH, has a formula of C24H21NO5 and a molecular weight of 403.43 g/mol [2].

Mass Identity
Head-to-head
+251.79 g/mol shift vs. Fmoc-Tyr-OH
Supports unambiguous LC-MS verification of DIT incorporation during SPPS.
Theoretical mass; confirmed by supplier CoA for lot-specific identity.
Peptide Synthesis Analytical Chemistry Mass Spectrometry

HPLC Purity Benchmarking

The purity of Fmoc-Tyr(3,5-I2)-OH is a critical parameter for ensuring high coupling efficiency and minimizing side reactions in SPPS. Commercial specifications for this compound from a major supplier (Sigma Aldrich, distributed by Chembase) guarantee a purity of ≥98.0% as determined by HPLC [1]. This meets the industry-standard purity threshold for high-fidelity peptide synthesis, ensuring that the building block does not introduce significant impurities that could compromise the final peptide yield and purity .

Purity Spec
Specification review
≥98.0% by HPLC
Meets industry-standard SPPS purity threshold for high-fidelity coupling.
Lot-specific certificate of analysis should be reviewed prior to synthesis.
Quality Control Analytical Chemistry Procurement

Halogen Bonding: Iodine vs. Bromine

The choice of halogen in a peptide building block can influence non-covalent interactions. Iodine atoms in Fmoc-Tyr(3,5-I2)-OH possess a larger atomic radius (~140 pm) and are more polarizable compared to bromine atoms (~120 pm) in the related Fmoc-Tyr(3,5-Br2)-OH analog [1]. This difference enhances the potential for forming strong halogen bonds (X-bonds) with Lewis bases in target proteins, which can be a critical design element in structure-based drug discovery. While no direct comparative binding assay was found, this class-level structural inference highlights why an iodine-containing analog is uniquely suited for exploring these specific interactions .

Halogen Size
Class-level inference
Iodine radius ~140 pm vs. bromine ~120 pm
Iodine’s larger, more polarizable radius may enhance halogen-bonding interactions in target proteins.
Direct comparative binding data not provided; structural rationale supports iodine-specific probe design.
Medicinal Chemistry Structural Biology Halogen Bonding

Fmoc-Tyr(3,5-I2)-OH Applications


T4 & Thyroid Hormone Peptide Synthesis

Fmoc-Tyr(3,5-I2)-OH is the essential building block for introducing the 3,5-diiodotyrosine (DIT) residue into synthetic peptides. This is the foundational step for creating peptide-based analogs of thyroxine (T4), which is biosynthesized in vivo by the oxidative coupling of two DIT residues [1]. The ability to site-specifically incorporate this residue via standard Fmoc-SPPS allows researchers to systematically study structure-activity relationships (SAR) of thyroid hormones and develop novel thyromimetic or antagonistic peptides for potential therapeutic applications .

Halogen-Bonding Peptide Inhibitors

The presence of two iodine atoms creates a strong sigma-hole, making the 3,5-diiodotyrosine residue an effective halogen bond donor. Fmoc-Tyr(3,5-I2)-OH is therefore utilized in the de novo design of peptide ligands intended to engage target proteins through halogen bonding, a strategy for improving binding affinity and selectivity. This approach is particularly relevant in medicinal chemistry for targeting proteins where traditional hydrogen-bonding or hydrophobic interactions are insufficient [2].

Proteomics & Protein Interaction Studies

As noted by suppliers, Fmoc-Tyr(3,5-I2)-OH is a valuable tool in proteomics research [3]. Synthetic peptides containing the diiodotyrosine modification can be used as affinity probes or competitive inhibitors to map the binding sites of deiodinase enzymes (DIO1, DIO2, DIO3) and thyroid hormone receptors (TRα, TRβ). The iodine atoms serve as distinctive atomic markers that can be detected by mass spectrometry, facilitating the identification of interacting proteins and post-translational modification pathways .

Application
Selection Property
Validation Focus
Thyroid hormone peptide analog synthesis
SPPS-ready DIT building block
Confirm DIT incorporation by LC-MS and assess purity
Halogen-bonding ligand design
Iodine-specific halogen bond donor
Evaluate binding affinity and selectivity in target assays
Deiodinase/TR interaction probe development
Site-specific DIT modification for affinity probes
Verify probe integrity and receptor interaction in vitro

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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